molecular formula C13H12N4O2S B2861722 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide CAS No. 2034234-88-1

1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide

Cat. No.: B2861722
CAS No.: 2034234-88-1
M. Wt: 288.33
InChI Key: KDGIJAOZLUAYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its pharmacological versatility. This compound features a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core via a methanesulfonamide linker. The sulfonamide group enhances binding affinity to enzymatic targets, while the phenyl ring modulates physicochemical properties such as lipophilicity and metabolic stability . Pyrazolo[1,5-a]pyrimidines are widely studied for their kinase inhibitory activity, particularly in oncology, where they disrupt cell proliferation and survival pathways . The structural uniqueness of this compound lies in its substitution pattern, which balances potency and bioavailability, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-20(19,10-11-4-2-1-3-5-11)16-12-8-14-13-6-7-15-17(13)9-12/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGIJAOZLUAYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[1,5-a]pyrimidine derivatives vary significantly in substituents and biological activities. Below is a comparative analysis of key analogues:

Key Differentiators

Substitution Patterns: The methanesulfonamide group in the target compound enhances polar interactions with kinase active sites, improving selectivity compared to carboxamide-bearing analogues like Y501-3377 . Diazenyl-substituted derivatives (e.g., 2a, 2b) prioritize solubility and nano-carrier compatibility, whereas the phenyl-methanesulfonamide group balances lipophilicity and target engagement .

Potency and Bioavailability: Compound 6m achieves sub-nanomolar potency through optimized phenyl substitutions but may suffer from metabolic instability due to bulky groups . The target compound’s moderate molecular weight (~327 g/mol) suggests favorable pharmacokinetics compared to higher-weight derivatives like Y501-3377 (~555 g/mol) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows nucleophilic aromatic substitution and Suzuki coupling, similar to other pyrazolo[1,5-a]pyrimidines . In contrast, diazenyl derivatives require multi-step diazo-coupling, increasing complexity .

Pharmacological Performance

  • Kinase Inhibition : The target compound’s sulfonamide group mimics ATP-binding motifs in kinases, akin to imidazo[1,2-a]pyrazines, but with improved selectivity due to the pyrazolo[1,5-a]pyrimidine core .

Limitations and Challenges

  • While the target compound’s bioavailability is theoretically superior to pyrazolotriazines, empirical data are lacking .
  • Derivatives with nitro or halogen groups (e.g., 2b, Y501-3377) may face toxicity risks, whereas the target compound’s simpler structure could mitigate this .

Biological Activity

1-Phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is a compound that falls under the category of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide typically involves multi-step organic reactions that modify the pyrazolo[1,5-a]pyrimidine core. The molecular structure is characterized by a phenyl group attached to a pyrazolo[1,5-a]pyrimidine scaffold with a methanesulfonamide moiety, which is critical for its biological activity.

Biological Activity Overview

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives can preferentially kill p21-deficient cells, suggesting a targeted mechanism of action against specific tumor types .
  • Anti-inflammatory Effects : Pyrazolo derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some studies highlight the antimicrobial activities of pyrazolo compounds against bacterial strains and fungi, indicating their utility in developing new antibiotics .

The exact mechanisms through which 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide exerts its effects are still being elucidated. However, it is suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example:

  • Inhibition of Kinases : Many pyrazolo compounds inhibit kinases such as BRAF and EGFR, which are critical in cancer cell signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the biological activity. Key findings include:

  • Substituent Effects : The presence of different substituents on the phenyl ring or the pyrazolo core can enhance or diminish activity. For example, compounds with electron-donating groups tend to show increased potency against specific cancer cell lines .
  • Optimization of Functional Groups : The methanesulfonamide group is crucial for maintaining solubility and enhancing binding affinity to target proteins .

Case Studies

Several case studies have reported on the effectiveness of 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide in preclinical models:

  • Antitumor Efficacy : A study demonstrated that this compound exhibits potent antitumor effects in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231), showing higher cytotoxicity compared to standard chemotherapeutics .
  • Combination Therapies : Research indicated a synergistic effect when combining this compound with doxorubicin in treating resistant breast cancer subtypes. The combination led to enhanced apoptosis rates compared to monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.